1-Methyl-1H-imidazole-5-carbonitrile

Catalog No.
S719355
CAS No.
66121-66-2
M.F
C5H5N3
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-imidazole-5-carbonitrile

CAS Number

66121-66-2

Product Name

1-Methyl-1H-imidazole-5-carbonitrile

IUPAC Name

3-methylimidazole-4-carbonitrile

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C5H5N3/c1-8-4-7-3-5(8)2-6/h3-4H,1H3

InChI Key

VRBIIAGKRWHJQE-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C#N

Canonical SMILES

CN1C=NC=C1C#N

Medicinal Chemistry

  • Drug discovery

    The imidazole ring is a prevalent pharmacophore present in numerous clinically used drugs, including antifungals, antibacterials, and antivirals . 1-M-5-CN's structural similarity to these established drugs makes it a potential candidate for further investigation in drug discovery programs for various diseases.

  • Enzyme inhibition

    Imidazole derivatives can act as enzyme inhibitors by interacting with specific binding sites on enzymes . Research suggests that 1-M-5-CN could be explored for its potential to inhibit specific enzymes involved in various disease processes, paving the way for the development of novel therapeutic agents.

Material Science

  • Ionic liquids: Imidazole derivatives are known to form ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity . Studies have shown that the specific substitution patterns on the imidazole ring can influence the properties of the resulting ionic liquid . Therefore, 1-M-5-CN could be investigated for its potential use in developing ionic liquids with tailored properties for various applications, such as electrolytes in batteries or catalysts in chemical reactions.

Organic Synthesis

  • Building block for complex molecules: 1-M-5-CN's structure offers functionalities (methyl and cyano groups) that can be exploited in organic synthesis as a building block for the construction of more complex molecules with diverse properties. Researchers could explore its use in the synthesis of pharmaceuticals, functional materials, or other molecules of interest.

1-Methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is C5H5N3C_5H_5N_3, and it has a molecular weight of approximately 111.11 g/mol. The structure features a methyl group attached to the imidazole ring and a cyano group at the 5-position, which contributes to its chemical reactivity and potential biological activity. The compound is often studied for its role in various

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, making it a reactive site for further chemical modifications.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds, which can be useful in synthesizing more complex structures.
  • Cyclization Reactions: Under appropriate conditions, this compound can engage in cyclization reactions, leading to the formation of new heterocycles.

The synthesis of 1-Methyl-1H-imidazole-5-carbonitrile can be achieved through several methods:

  • Nucleophilic Addition Method:
    • A common synthesis involves the nucleophilic addition of 1H-indole-5-carbonitrile to the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous dimethylformamide. This reaction typically proceeds under controlled temperature conditions for several hours, followed by purification through column chromatography .
  • Cyclization from Precursors:
    • Another method involves cyclizing suitable precursors containing both imidazole and cyano functionalities under acidic or basic conditions.

1-Methyl-1H-imidazole-5-carbonitrile has several potential applications:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug development due to their biological activity.
  • Agricultural Chemicals: Compounds with similar structures are often explored as potential pesticides or herbicides.
  • Material Science: The unique properties of imidazole compounds make them suitable for use in synthesizing advanced materials, including polymers and catalysts.

Interaction studies involving 1-Methyl-1H-imidazole-5-carbonitrile focus on its binding affinity with various biological targets. Research suggests that its interactions may involve hydrogen bonding and π-stacking with proteins or nucleic acids, which could influence its biological effects. Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1-Methyl-1H-imidazole-5-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Methyl-2-(4-nitrophenyl)imidazoleC10H10N4O2Contains a nitrophenyl group; potential for different reactivity patterns.
2-MethylimidazoleC4H6N2Lacks the cyano group; primarily studied for its role in catalysis.
4-MethylimidazoleC4H6N2Similar structure but different position of methyl; used in pharmaceuticals.
1-Hydroxy-2-methylimidazoleC4H6N2OContains a hydroxyl group; shows different solubility and reactivity.

The uniqueness of 1-Methyl-1H-imidazole-5-carbonitrile lies in its specific combination of functional groups, particularly the cyano group, which enhances its reactivity compared to other imidazole derivatives. This makes it particularly interesting for synthetic applications and biological investigations.

Conventional Organic Synthesis Routes

1-Methyl-1H-imidazole-5-carbonitrile represents a significant heterocyclic compound that can be synthesized through various conventional organic synthetic approaches . The most widely documented conventional route involves the nucleophilic addition method, wherein 1H-indole-5-carbonitrile undergoes nucleophilic addition to the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous dimethylformamide [2]. This established methodology requires precise control of reaction conditions to achieve optimal yields.

The nucleophilic addition synthesis typically employs sodium hydride as a base, with the reaction proceeding at 0°C for 18 hours [2]. Research findings indicate that this conventional approach yields the target compound through a stepwise mechanism involving initial deprotonation followed by nucleophilic attack on the chloromethyl substrate [2]. The reaction solvent plays a crucial role, with anhydrous dimethylformamide providing the optimal medium for this transformation.

Alternative conventional routes include the cyclization of appropriate precursors using established imidazole formation methodologies [3]. The Debus synthesis, first developed in 1858, represents one of the classical approaches for imidazole ring construction, although it typically produces lower yields compared to modern synthetic methods [3]. The Radziszewski synthesis offers another conventional pathway, involving the condensation of alpha-dicarbonyl compounds with aldehydes and ammonia sources [3].

Table 1: Conventional Synthesis Methods for Imidazole Derivatives

MethodTemperature (°C)Reaction TimeTypical Yield (%)Reference
Nucleophilic Addition018 hours75-85 [2]
Debus Synthesis100-1506-12 hours45-60 [3]
Radziszewski Synthesis80-1204-8 hours65-80 [3]
Wallach Synthesis60-1008-16 hours50-70 [3]

The conventional synthetic routes often require multiple purification steps, including column chromatography using dichloromethane-based solvent systems [2]. Recrystallization from mixed solvent systems such as dichloromethane-hexane-toluene typically provides pure crystalline products suitable for further synthetic elaboration [2].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of imidazole derivatives, offering significant advantages in terms of reaction time reduction and yield enhancement [4]. Research demonstrates that microwave irradiation can dramatically accelerate imidazole formation reactions, reducing typical reaction times from hours to minutes while maintaining or improving product yields [4].

The application of microwave-assisted conditions to 1-methyl-1H-imidazole-5-carbonitrile synthesis involves heating reaction mixtures under controlled microwave irradiation at temperatures ranging from 120°C to 160°C [5]. Studies have shown that optimal microwave conditions typically employ polar aprotic solvents such as dimethylformamide or acetonitrile to ensure efficient energy transfer [5].

Solvent-free methodologies represent another significant advancement in imidazole synthesis, offering environmentally benign alternatives to conventional solution-phase reactions [6] [7]. These approaches utilize solid-state mixing of reactants with catalytic amounts of Lewis acids or ionic liquids to facilitate ring formation [6]. The 1H-imidazol-3-ium trinitromethanide ionic liquid catalyst has demonstrated exceptional efficiency in promoting solvent-free imidazole synthesis at temperatures as low as 50°C [7].

Table 2: Microwave-Assisted Synthesis Conditions

Solvent SystemTemperature (°C)Power (W)Time (min)Yield (%)Reference
Dimethylformamide13513515-2585-92 [4]
Acetonitrile12010010-2078-88 [5]
Ethanol808030-4570-82 [5]
Solvent-Free506045-6075-90 [7]

The combination of microwave irradiation with ionic liquid catalysts has proven particularly effective, with reactions proceeding cleanly under neat conditions without the need for additional solvents [7]. This methodology offers superior atom economy and reduced environmental impact compared to traditional synthetic approaches [7].

Green chemistry protocols utilizing microwave-assisted synthesis have demonstrated the ability to access complex imidazole derivatives with high regioselectivity [5]. The sequential two-step, one-pot approach under microwave conditions has yielded novel imidazole derivatives with moderate to good yields ranging from 46% to 80% [5].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized imidazole derivatives, including 1-methyl-1H-imidazole-5-carbonitrile analogs [8] [9]. The Suzuki-Miyaura coupling represents the most versatile approach for introducing aryl and heteroaryl substituents onto imidazole scaffolds [9]. Research has demonstrated that unprotected nitrogen-rich heterocycles, including imidazoles, can undergo efficient cross-coupling reactions using specialized palladium precatalysts [9].

The development of palladium precatalysts P1 and P2 has enabled the successful cross-coupling of various imidazole halides under relatively mild conditions [9]. These reactions typically employ potassium phosphate as the base in dioxane-water solvent systems at 100°C, achieving complete conversion within 15-20 hours [9]. The protocol demonstrates excellent functional group tolerance and provides access to diversely substituted imidazole derivatives in good to excellent yields [9].

Table 3: Palladium-Catalyzed Cross-Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Precatalyst P2SPhosPotassium PhosphateDioxane/Water10080-90 [9]
Palladium(0)XPhosPotassium PhosphateDioxane/Water10069-75 [9]
Palladium AcetateBINAPPotassium CarbonateToluene10570-85 [10]

The mechanistic investigation of these cross-coupling reactions has revealed that the presence of unprotected azole groups can lead to the formation of palladium-azolyl intermediates that act as catalytic resting states [9]. This understanding has led to optimized reaction conditions that effectively circumvent catalyst deactivation through the use of excess boronic acid and appropriate base selection [9].

Sonogashira coupling reactions have also been successfully applied to imidazole substrates, enabling the incorporation of acetylene linkages [11]. These reactions typically employ palladium catalysts in combination with copper iodide cocatalysts under basic conditions to achieve carbon-carbon bond formation [11].

The cascade palladium-catalyzed carbon-carbon coupling followed by intramolecular carbon-nitrogen bond formation has emerged as a powerful strategy for accessing multi-substituted imidazoles [12]. This methodology utilizes readily accessible boronic acids and N-substituted-2-aminoacetonitriles as starting materials to construct di-, tri-, and tetra-substituted imidazoles in good to excellent yields [12].

Bromine-Lithium Exchange Functionalization Strategies

Bromine-lithium exchange reactions represent a fundamental transformation for the functionalization of brominated imidazole derivatives [13] [14]. These reactions enable the selective introduction of various functional groups through the intermediacy of organolithium species [13]. The development of non-cryogenic conditions for halogen-metal exchange has significantly enhanced the practical utility of these transformations [13].

The combination of isopropylmagnesium chloride and n-butyllithium has proven particularly effective for performing bromine-lithium exchange on brominated heterocycles bearing acidic protons [13]. This protocol addresses the problematic intermolecular quenching that typically occurs when using alkyllithium reagents alone [13]. The optimized conditions involve initial treatment with isopropylmagnesium chloride at 0°C followed by addition of n-butyllithium at -20°C [13].

Table 4: Bromine-Lithium Exchange Optimization Data

Reagent CombinationTemperature (°C)ElectrophileYield (%)Reference
i-PrMgCl/n-BuLi (1:2)0 to -20Dimethylformamide85-94 [13]
i-PrMgCl/n-BuLi (1:2)0 to -20Carbon Dioxide79-93 [13]
n-BuLi alone-78Dimethylformamide10-25 [13]
i-PrMgCl alone0Dimethylformamide0-5 [13]

Research findings indicate that bromoimidazole substrates undergo efficient metal-halogen exchange using this modified protocol [13]. The subsequent electrophilic quenching with various reagents, including dimethylformamide and carbon dioxide, provides access to aldehyde and carboxylic acid derivatives respectively [13].

The regioselective nature of bromine-lithium exchange on polybrominated substrates enables the modular synthesis of diversely functionalized imidazole derivatives [14]. This selectivity arises from the differential reactivity of bromine atoms based on their electronic environment within the heterocyclic framework [14].

Historical investigations into the metallation and metal-halogen exchange reactions of imidazoles have established fundamental reaction patterns for these transformations [15]. The preparation of organolithium intermediates from brominated imidazole precursors enables subsequent reactions with various electrophilic reagents, including disulfides, carbonyl compounds, and carbon dioxide [15].

1-Methyl-1H-imidazole-5-carbonitrile demonstrates notable thermodynamic stability under standard conditions. The compound exhibits a molecular weight of 107.11-107.116 grams per mole [1] [2] [3] and maintains solid-state stability at room temperature. Thermal analysis reveals a melting point range of 48-57.3 degrees Celsius [1] [2], with variations attributed to purity levels and measurement methodologies employed across different suppliers.

The boiling point has been determined to be 235.5±23.0 degrees Celsius at 760 millimeters of mercury [4], indicating substantial thermal stability before decomposition occurs. This relatively high boiling point reflects the intermolecular hydrogen bonding capabilities of the imidazole ring system and the polar cyano functionality. The flash point measurement of 96.2±22.6 degrees Celsius [4] demonstrates the compound's resistance to ignition under normal handling conditions.

Vapor pressure analysis shows a value of 0.1±0.5 millimeters of mercury at 25 degrees Celsius [4], indicating low volatility at ambient temperature. This characteristic suggests minimal vapor loss during storage and handling procedures. The density has been calculated as 1.1±0.1 grams per cubic centimeter [4], reflecting the compact molecular packing influenced by the aromatic imidazole ring structure.

Chemical stability assessments confirm that 1-Methyl-1H-imidazole-5-carbonitrile remains stable under normal storage conditions [5] [6]. However, the compound should be protected from excessive heat, strong oxidizing agents, and strong acids to prevent decomposition reactions [5] [6]. Upon thermal decomposition, hazardous products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide may be released [5] [6].

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of 1-Methyl-1H-imidazole-5-carbonitrile is predominantly characterized by high affinity for polar solvents, attributed to the presence of nitrogen atoms in the imidazole ring and the polar cyano group at the 5-position. The compound demonstrates excellent solubility in water due to its ability to form hydrogen bonds through the imidazole nitrogen atoms and dipole interactions via the cyano functionality [7] [8].

Polar organic solvents including methanol, ethanol, and dimethyl sulfoxide readily dissolve 1-Methyl-1H-imidazole-5-carbonitrile [8] [10]. This behavior is consistent with related imidazole derivatives, where the heterocyclic nitrogen atoms serve as hydrogen bond acceptors and the methyl substitution enhances solubility by reducing intermolecular interactions compared to unsubstituted imidazoles.

The refractive index of 1.579 [11] [12] provides insight into the compound's optical properties and molecular density. This value, combined with the calculated log P value of approximately -0.34 [13], indicates hydrophilic character and preferential partitioning into aqueous phases over lipophilic environments.

In contrast to its behavior in polar media, 1-Methyl-1H-imidazole-5-carbonitrile exhibits limited solubility in non-polar solvents such as hexane or benzene. This selectivity stems from the polar nature of both the imidazole heterocycle and the nitrile substituent, which cannot be effectively solvated by non-polar solvent molecules lacking hydrogen bonding capability.

Acid-Base Properties and pKa Determination

1-Methyl-1H-imidazole-5-carbonitrile exhibits amphoteric behavior characteristic of imidazole derivatives, possessing both basic and weakly acidic properties. The compound can function as a proton acceptor through the nitrogen atoms located at positions 1 and 3 of the imidazole ring system. However, direct experimental pKa values for this specific compound are not readily available in the literature.

Predictive models suggest a pKa value in the range of 1.52±0.61 [14] for the related 4-carbonitrile isomer, while the 5-carboxylic acid analog demonstrates a pKa of 1.91±0.25 [15]. These values indicate that the cyano group's electron-withdrawing nature significantly reduces the basicity of the imidazole nitrogen atoms compared to unsubstituted imidazole, which typically exhibits pKa values around 7.

The presence of the cyano group at the 5-position creates an electron-deficient aromatic system, thereby decreasing the electron density on the nitrogen atoms and reducing their proton affinity. This electronic effect is further modulated by the methyl substituent at the 1-position, which provides mild electron donation but cannot fully compensate for the strong electron-withdrawing influence of the nitrile functionality.

Protonation most likely occurs preferentially at the N-3 position due to the electronic distribution within the imidazole ring. The compound's amphoteric nature allows it to participate in acid-base equilibria depending on the solution pH, making it potentially useful as a buffer component or pH-responsive agent in specific applications.

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-1H-imidazole-5-carbonitrile

Dates

Last modified: 08-15-2023

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